![molecular formula C23H23FN4O4S B12615290 N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B12615290.png)
N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(1Z)-3-(ciclopropilamino)-1-[1-(dimetilsulfamoil)-1H-indol-3-il]-3-oxoprop-1-en-2-il}-2-fluorobenzamida es un compuesto orgánico complejo con aplicaciones potenciales en varios campos científicos. Este compuesto presenta una estructura única que incluye un grupo ciclopropilamino, una porción de dimetilsulfamoil-indol y un grupo fluorobenzamida. Su intrincada arquitectura molecular lo convierte en un objeto de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{(1Z)-3-(ciclopropilamino)-1-[1-(dimetilsulfamoil)-1H-indol-3-il]-3-oxoprop-1-en-2-il}-2-fluorobenzamida típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen:
Formación de la porción de Indol: Esto se puede lograr a través de la síntesis de indol de Fischer, donde la fenilhidrazina reacciona con una cetona en condiciones ácidas.
Introducción del grupo dimetilsulfamoil: Este paso implica la sulfonación del anillo de indol utilizando cloruro de dimetilsulfamoil en presencia de una base.
Adición del grupo ciclopropilamino: La ciclopropilamina se introduce mediante reacciones de sustitución nucleófila.
Formación de la estructura enona: Esto involucra reacciones de condensación aldólica para formar el enlace enona.
Formación de fluorobenzamida: El paso final involucra el acoplamiento del intermedio enona con cloruro de 2-fluorobenzoílo en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la implementación de técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones
N-{(1Z)-3-(ciclopropilamino)-1-[1-(dimetilsulfamoil)-1H-indol-3-il]-3-oxoprop-1-en-2-il}-2-fluorobenzamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.
Reducción: La reducción se puede lograr utilizando catalizadores de hidrogenación como paladio sobre carbono.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en la porción de fluorobenzamida.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Gas hidrógeno con catalizador de paladio sobre carbono.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de benzamidas o indoles sustituidos.
Aplicaciones Científicas De Investigación
N-{(1Z)-3-(ciclopropilamino)-1-[1-(dimetilsulfamoil)-1H-indol-3-il]-3-oxoprop-1-en-2-il}-2-fluorobenzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus potenciales interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en la investigación del cáncer.
Mecanismo De Acción
El mecanismo de acción de N-{(1Z)-3-(ciclopropilamino)-1-[1-(dimetilsulfamoil)-1H-indol-3-il]-3-oxoprop-1-en-2-il}-2-fluorobenzamida involucra su interacción con objetivos moleculares específicos. Se cree que el compuesto se une a ciertas enzimas o receptores, inhibiendo su actividad y ejerciendo así sus efectos. Las vías exactas y los objetivos moleculares aún están bajo investigación, pero se cree que involucran la modulación de las vías de transducción de señales y la inhibición de la proliferación celular.
Comparación Con Compuestos Similares
Compuestos similares
- N-{(1Z)-3-(ciclopropilamino)-1-[1-(dimetilsulfamoil)-1H-indol-3-il]-3-oxoprop-1-en-2-il}-2-clorobenzamida
- N-{(1Z)-3-(ciclopropilamino)-1-[1-(dimetilsulfamoil)-1H-indol-3-il]-3-oxoprop-1-en-2-il}-2-bromobenzamida
Unicidad
N-{(1Z)-3-(ciclopropilamino)-1-[1-(dimetilsulfamoil)-1H-indol-3-il]-3-oxoprop-1-en-2-il}-2-fluorobenzamida se destaca por la presencia del átomo de flúor, que puede influir significativamente en su reactividad química y actividad biológica. El átomo de flúor puede mejorar la estabilidad del compuesto y su capacidad para interactuar con objetivos biológicos, lo que lo convierte en un compuesto único y valioso para la investigación y las aplicaciones terapéuticas potenciales.
Propiedades
Fórmula molecular |
C23H23FN4O4S |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
N-[(Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-oxoprop-1-en-2-yl]-2-fluorobenzamide |
InChI |
InChI=1S/C23H23FN4O4S/c1-27(2)33(31,32)28-14-15(17-7-4-6-10-21(17)28)13-20(23(30)25-16-11-12-16)26-22(29)18-8-3-5-9-19(18)24/h3-10,13-14,16H,11-12H2,1-2H3,(H,25,30)(H,26,29)/b20-13- |
Clave InChI |
KPLZNHKZAPNCMU-MOSHPQCFSA-N |
SMILES isomérico |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)/C=C(/C(=O)NC3CC3)\NC(=O)C4=CC=CC=C4F |
SMILES canónico |
CN(C)S(=O)(=O)N1C=C(C2=CC=CC=C21)C=C(C(=O)NC3CC3)NC(=O)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12615209.png)
![4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B12615211.png)
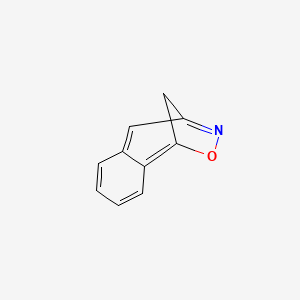
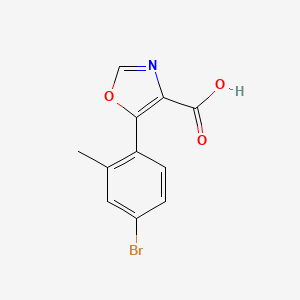


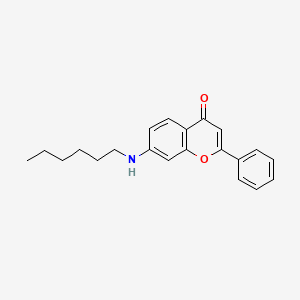
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea](/img/structure/B12615232.png)
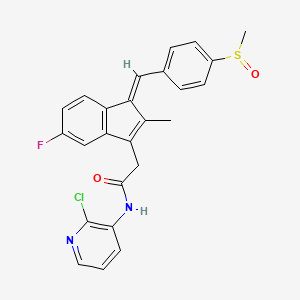
![3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol](/img/structure/B12615263.png)
![1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one](/img/structure/B12615271.png)
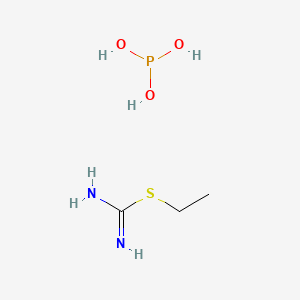
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12615287.png)
![2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate](/img/structure/B12615295.png)
